Cas no 944906-35-8 (3-ETHYL-1,2,4-OXADIAZOLE-5-CARBOXYLIC ACID)
3-ETHYL-1,2,4-OXADIAZOLE-5-CARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
-
- 3-ETHYL-1,2,4-OXADIAZOLE-5-CARBOXYLIC ACID
- 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid, potassium salt
- METHYL 3-[5-(CHLOROMETHYL)-1,2,4-OXADIAZOL-3-YL]-4-METHOXYBENZOATE
-
- MDL: MFCD10000819
- Inchi: 1S/C5H6N2O3/c1-2-3-6-4(5(8)9)10-7-3/h2H2,1H3,(H,8,9)
- InChI Key: KVNQOXNACAXNTO-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)=NC(CC)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
3-ETHYL-1,2,4-OXADIAZOLE-5-CARBOXYLIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 036347-500mg |
3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid |
944906-35-8 | potassium salt | 500mg |
4096CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 036347-500mg |
3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid |
944906-35-8 | potassium salt | 500mg |
4096.0CNY | 2021-07-10 | |
| TRC | E179590-500mg |
3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid |
944906-35-8 | 500mg |
$ 550.00 | 2022-06-05 | ||
| TRC | E179590-1000mg |
3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid |
944906-35-8 | 1g |
$ 915.00 | 2022-06-05 | ||
| TRC | E179590-2500mg |
3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid |
944906-35-8 | 2500mg |
$ 1820.00 | 2022-06-05 | ||
| Chemenu | CM115329-1g |
potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate |
944906-35-8 | 95% | 1g |
$513 | 2024-07-19 | |
| Chemenu | CM115329-5g |
potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate |
944906-35-8 | 95% | 5g |
$1534 | 2024-07-19 | |
| Chemenu | CM115329-10g |
potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate |
944906-35-8 | 95% | 10g |
$2276 | 2024-07-19 | |
| Enamine | EN300-343789-0.05g |
3-ethyl-1,2,4-oxadiazole-5-carboxylic acid |
944906-35-8 | 95.0% | 0.05g |
$443.0 | 2025-03-18 | |
| Enamine | EN300-343789-0.1g |
3-ethyl-1,2,4-oxadiazole-5-carboxylic acid |
944906-35-8 | 95.0% | 0.1g |
$464.0 | 2025-03-18 |
3-ETHYL-1,2,4-OXADIAZOLE-5-CARBOXYLIC ACID Suppliers
3-ETHYL-1,2,4-OXADIAZOLE-5-CARBOXYLIC ACID Related Literature
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-ETHYL-1,2,4-OXADIAZOLE-5-CARBOXYLIC ACID
3-Ethyl-1,2,4-Oxadiazole-5-Carboxylic Acid: A Comprehensive Overview
3-Ethyl-1,2,4-Oxadiazole-5-Carboxylic Acid, identified by the CAS Registry Number 944906-35-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring. The presence of the ethyl group at the 3-position and the carboxylic acid group at the 5-position imparts unique chemical properties to this molecule, making it a valuable component in various research and industrial applications.
The structural features of 3-Ethyl-1,2,4-Oxadiazole-5-Carboxylic Acid are pivotal in determining its reactivity and functionality. The oxadiazole ring is known for its aromaticity and stability, which are enhanced by the electron-withdrawing effects of the carboxylic acid group. This makes the compound highly suitable for applications requiring stability under harsh conditions. Recent studies have highlighted its potential as a precursor for synthesizing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials are being extensively researched for their applications in gas storage, catalysis, and sensing technologies.
The synthesis of 3-Ethyl-1,2,4-Oxadiazole-5-Carboxylic Acid typically involves multi-step organic reactions. One common approach is the cyclization of a diamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The introduction of the ethyl group at the 3-position is achieved through alkylation or substitution reactions. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this compound more accessible for large-scale production.
In terms of applications, 3-Ethyl-1,2,4-Oxadiazole-5-Carboxylic Acid has found significant use in pharmaceutical research. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in drug delivery systems. For instance, studies published in reputable journals such as Journal of Medicinal Chemistry have demonstrated its potential in designing targeted drug delivery systems for cancer therapy. The compound's biocompatibility and ability to encapsulate hydrophobic drugs make it an attractive candidate for this purpose.
Beyond pharmaceuticals, this compound is also being investigated for its role in electronic materials. Its ability to act as a coordinating ligand in semiconducting polymers has opened avenues for its use in organic light-emitting diodes (OLEDs) and flexible electronics. Research conducted at leading institutions such as Stanford University has shown promising results in enhancing the efficiency and stability of OLED devices using derivatives of this compound.
The environmental impact of synthesizing and using 3-Ethyl-1,2,4-Oxadiazole-5-Carboxylic Acid is another area gaining attention. Recent studies have focused on developing eco-friendly synthesis routes that minimize waste and reduce energy consumption. For example, green chemistry approaches such as microwave-assisted synthesis have been successfully applied to this compound's production. These methods not only improve sustainability but also align with global efforts to promote environmentally responsible chemical practices.
In conclusion, 3-Ethyl-1,2,4-Oxadiazole-5-Carboxylic Acid, CAS No. 944906-35-8, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and compatibility with modern synthetic techniques make it a valuable asset in both academic research and industrial development. As ongoing research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in shaping future innovations across various sectors.
944906-35-8 (3-ETHYL-1,2,4-OXADIAZOLE-5-CARBOXYLIC ACID) Related Products
- 1132841-11-2(Methyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate)
- 944906-32-5(3-METHYL-1,2,4-OXADIAZOLE-5-CARBOXYLIC ACID)
- 1240605-84-8(Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate)
- 371214-75-4(1,2,4-Oxadiazole-3,5-dicarboxylicacid(9CI))
- 163719-70-8(3-Isopropyl-1,2,4oxadiazole-5-carboxylic acid ethyl ester)
- 163719-73-1(Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate)
- 959237-62-8((3-Ethyl-1,2,4-oxadiazol-5-yl)methanol)
- 944906-38-1(3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid)
- 915925-45-0((3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol)
- 139443-40-6(Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate)